molecular formula C32H52O6 B1249737 Dictyostatin

Dictyostatin

Numéro de catalogue: B1249737
Poids moléculaire: 532.8 g/mol
Clé InChI: OFPZNTXZCGKCMU-VXBOPZJTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isolation and Structural Identification from Marine Sponges

The initial isolation of this compound was achieved in 1994 by George Pettit and colleagues from Arizona State University, who extracted the compound from a marine sponge belonging to the genus Spongia collected from the Republic of Maldives in the Indian Ocean. The isolation yield was extraordinarily low, with this compound representing only 3.4 × 10^-7% of the dry weight of the sponge material, highlighting the precious nature of this natural product. This minuscule yield presented significant challenges for structural elucidation and biological testing, as conventional analytical techniques required substantial quantities of pure compound.

Pettit's initial structural assignment revealed this compound as a macrocyclic lactone featuring a 22-membered ring system, representing a new type of marine natural product with unprecedented structural complexity. The preliminary structure determination established the basic connectivity and identified key functional groups, including multiple hydroxyl substituents, alkene moieties, and the characteristic macrolactone ring. However, the complete stereochemical assignment remained incomplete due to the limited sample availability and the inherent challenges associated with determining absolute configuration in complex natural products.

A second isolation of this compound was subsequently accomplished by Amy Wright and colleagues at Harbor Branch Oceanographic Institution, who obtained the compound from a different sponge species, specifically a Lithistida sponge of the family Corallistidae collected off the north Jamaican coast. This independent isolation not only confirmed the structure proposed by Pettit but also provided sufficient material for more comprehensive biological characterization. The Wright group's isolation efforts yielded enough sample to enable detailed nuclear magnetic resonance spectroscopy studies and initial pharmacological investigations.

The complete structural assignment of this compound was finally achieved in 2004 through a collaborative effort between Ian Paterson at Cambridge University and Amy Wright, utilizing advanced nuclear magnetic resonance techniques and molecular modeling approaches. This work provided the definitive stereochemical assignment for all stereocenters within the molecule, revealing a complex three-dimensional structure with multiple chiral centers that contributed to its biological activity. The structural assignment was subsequently confirmed through independent total syntheses reported simultaneously by the research groups of Dennis Curran at the University of Pittsburgh and Ian Paterson at Cambridge University.

Isolation Source Location Yield Research Group Year
Spongia species Republic of Maldives 3.4 × 10^-7% Pettit et al. 1994
Lithistida sponge North Jamaican coast Not specified Wright et al. 2003

Early Pharmacological Characterization as a Cytotoxic Agent

The initial pharmacological characterization of this compound revealed remarkable cytotoxic activity against cancer cell lines, establishing its potential as a therapeutic agent. Pettit's original studies demonstrated that this compound strongly inhibited the growth of murine P388 lymphocytic leukemia cells, indicating potent anticancer activity at nanomolar concentrations. These preliminary findings suggested that this compound possessed cytotoxic potency comparable to or exceeding that of established anticancer agents, warranting further investigation into its mechanism of action.

Subsequent studies by the Wright group provided crucial insights into this compound's mechanism of cytotoxic activity, demonstrating that the compound functioned as a microtubule-stabilizing agent similar to paclitaxel. Initial screening assays identified this compound as a highly active component with the ability to arrest cells in the G2/M phase of the cell cycle, a characteristic hallmark of microtubule-targeting agents. Immunofluorescence microscopy studies using antitubulin staining revealed that this compound-treated cells exhibited multiple aster formations and microtubule matrix bundling patterns virtually identical to those observed in paclitaxel-treated cells.

The compound's ability to induce tubulin polymerization was definitively established through in vitro assays using purified bovine brain tubulin. This compound demonstrated potent tubulin polymerization activity, with the resulting polymerized microtubules remaining stable even at cold temperatures, a characteristic feature of microtubule-stabilizing agents. This thermal stability distinguished this compound from microtubule-destabilizing agents and confirmed its classification as a member of the microtubule-stabilizing class of anticancer compounds.

One of the most significant findings from the early pharmacological characterization was this compound's retained activity against paclitaxel-resistant cancer cell lines. The compound proved highly potent against two paclitaxel-resistant human cancer cell lines expressing active P-glycoprotein, a membrane efflux pump that confers multidrug resistance by actively removing chemotherapeutic agents from cells. This activity against resistant cell lines suggested that this compound was not a substrate for P-glycoprotein-mediated efflux, potentially offering therapeutic advantages over existing microtubule-stabilizing agents.

Comparative studies established this compound's exceptional potency relative to other established anticancer agents. The compound exhibited 50% growth inhibitory concentrations comparable to paclitaxel and discodermolide against sensitive cell lines, with values of 0.69, 0.71, and 1.7 nanomolar respectively against 1A9 cells. More importantly, this compound maintained significant activity against paclitaxel-resistant cell lines, demonstrating concentrations of 3.2 nanomolar against 1A9PTX10 cells and 1.3 nanomolar against 1A9PTX22 cells.

Competitive binding studies provided additional evidence for this compound's mechanism of action, demonstrating that the compound could inhibit paclitaxel binding to tubulin polymers. At a concentration of 1 micromolar, this compound achieved 61% inhibition of paclitaxel binding, indicating competition for the same binding site on β-tubulin. This competitive binding relationship suggested that this compound and paclitaxel shared a common binding site on microtubules, despite their distinct chemical structures.

Cell Line This compound IC50 (nM) Paclitaxel IC50 (nM) Resistance Factor
1A9 (sensitive) 0.69 0.71 1.0
1A9PTX10 (resistant) 3.2 >1000 4.6
1A9PTX22 (resistant) 1.3 >1000 1.9

The early pharmacological characterization also revealed this compound's structural relationship to discodermolide, another marine-derived microtubule-stabilizing agent. Both compounds shared similar mechanisms of action and exhibited comparable cytotoxic potencies, suggesting potential common biogenetic origins or evolutionary relationships. This structural homology between this compound and discodermolide provided valuable insights for structure-activity relationship studies and guided subsequent synthetic efforts aimed at developing improved analogues.

Propriétés

Formule moléculaire

C32H52O6

Poids moléculaire

532.8 g/mol

Nom IUPAC

(3Z,5E,7R,8S,10S,11Z,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one

InChI

InChI=1S/C32H52O6/c1-8-9-12-24(5)32-26(7)28(34)18-15-21(2)19-25(6)31(37)23(4)16-17-27(33)20-29(35)22(3)13-10-11-14-30(36)38-32/h8-14,16-17,21-29,31-35,37H,1,15,18-20H2,2-7H3/b12-9-,13-10+,14-11-,17-16-/t21-,22+,23-,24-,25-,26-,27+,28+,29-,31-,32-/m0/s1

Clé InChI

OFPZNTXZCGKCMU-VXBOPZJTSA-N

SMILES isomérique

C[C@H]1CC[C@H]([C@@H]([C@@H](OC(=O)/C=C\C=C\[C@H]([C@H](C[C@@H](/C=C\[C@@H]([C@@H]([C@H](C1)C)O)C)O)O)C)[C@@H](C)/C=C\C=C)C)O

SMILES canonique

CC1CCC(C(C(OC(=O)C=CC=CC(C(CC(C=CC(C(C(C1)C)O)C)O)O)C)C(C)C=CC=C)C)O

Synonymes

dictyostatin

Origine du produit

United States

Applications De Recherche Scientifique

Synthesis and Structural Modifications

The complex structure of dictyostatin has posed challenges in its synthesis. Recent advancements have led to more efficient synthetic routes, including a 14-step synthesis that allows for the production of analogs with retained biological activity. Notably, 6-epi-dictyostatin has been synthesized and shown to exhibit superior antitumor activity compared to paclitaxel in preclinical models .

Table 1: Comparison of this compound Analog Potency

CompoundPotency (nM)Activity Against Resistant LinesReference
This compoundLowYes
6-epi-DictyostatinSuperiorYes
25,26-Dihydrothis compoundComparableYes

This compound and its analogs have demonstrated significant antiproliferative activities across various cancer cell lines. For instance, studies have indicated that both this compound and its analogs can induce mitotic arrest and promote tubulin assembly in vitro . The ability to synergize with existing chemotherapeutics like paclitaxel further enhances their therapeutic potential.

Pharmacokinetics and Brain Penetration

One of the notable pharmacokinetic properties of this compound is its prolonged retention in the brain compared to plasma. This characteristic is particularly advantageous for treating central nervous system diseases, such as tauopathies. In animal models, this compound showed sustained levels in brain tissue after administration, suggesting a potential for long-lasting effects on microtubule stabilization within the central nervous system .

Table 2: Pharmacokinetic Properties of this compound

Time (h)Brain Concentration (nM)Plasma Concentration (nM)
4412 ± 5483 ± 4
16383 ± 8777 ± 5

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Breast Cancer Models : In xenograft studies involving human breast cancer cells (MDA-MB-231), this compound exhibited antitumor efficacy superior to that of paclitaxel at doses that did not result in significant toxicity .
  • Taxane-Resistant Cell Lines : this compound has been shown to retain activity against cell lines resistant to both paclitaxel and epothilone B, underscoring its potential as an alternative treatment option for resistant cancers .

Comparaison Avec Des Composés Similaires

Discodermolide

Structural and Mechanistic Similarities

  • Both dictyostatin and discodermolide adopt a bioactive U-shaped conformation in solution, enabling similar interactions with β-tubulin .
  • They retain activity against taxane-resistant cancer cell lines, suggesting overlapping but non-identical binding modes .

Key Differences

  • Brain Penetration : this compound exhibits superior brain exposure (AUC0.5–16h = 6,245 nM·h) compared to discodermolide (AUC0.25–4h = 112 nM·h) . This is attributed to this compound’s macrocyclic structure, which enhances CNS retention .
  • Pharmacokinetics (PK) : this compound has a slower plasma clearance and higher plasma-to-brain ratio (0.26 for discodermolide vs. sustained brain levels for this compound) .
  • Hybrid Compounds : Hybridization of discodermolide and this compound yielded a chimera with one-third the potency of discodermolide, highlighting structural nuances critical for activity .

Epothilones (e.g., Epothilone D, EpoD)

Shared Mechanisms

  • Both stabilize MTs by binding to the taxane site and show efficacy in tauopathy models .
  • This compound and EpoD exhibit prolonged brain retention, with this compound maintaining higher concentrations (∼400 nM at 16 h post-dose) .

Divergent Properties

  • Potency : In cell-based assays, this compound induced greater acetylated α-tubulin (AcTub) elevation at 10 nM than EpoD .
  • Toxicity : EpoD has a better safety profile in mice; this compound causes gastrointestinal complications at doses >0.3 mg/kg .
  • Clinical Potential: EpoD advanced to clinical trials, while this compound’s complex synthesis and toxicity hinder development .

Taxanes (e.g., Paclitaxel)

Functional Overlap

  • Both classes stabilize MTs, but this compound and discodermolide displace paclitaxel from MTs, indicating competitive binding .

Advantages of this compound

  • Resistance Overcoming : this compound retains potency against paclitaxel-resistant cells (e.g., NCI/ADR-Res) .
  • Brain Efficacy : Unlike taxanes, this compound achieves therapeutic CNS concentrations, making it viable for neurodegenerative diseases .

Data Tables

Table 1. Pharmacokinetic Comparison of this compound and Epothilone D in Mice

Parameter This compound (5 mg/kg) Epothilone D (5 mg/kg)
Plasma AUC (nM·h) 5,536 4,200
Brain AUC (nM·h) 6,245 3,980
Brain Concentration at 16h ∼400 nM ∼250 nM

Table 2. Antiproliferative Activity Against Cancer Cell Lines

Compound P388 Leukemia (ED50, nM) MDA-MB-231 Breast Cancer (IC50, nM) Taxane-Resistant Cells (IC50, nM)
This compound 0.38 1.2 2.5
Discodermolide 1.5 3.8 5.0
25,26-Dihydrothis compound 0.9 1.5 3.0
Paclitaxel 4.2 6.7 >100

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.